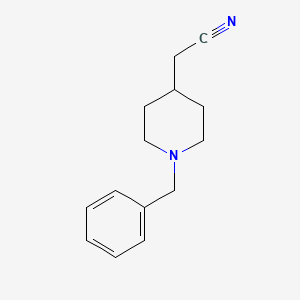

2-(1-Benzylpiperidin-4-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylpiperidin-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,13H,6-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOHFVJCKMHYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999298 | |

| Record name | (1-Benzylpiperidin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78056-67-4 | |

| Record name | 1-(Phenylmethyl)-4-piperidineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78056-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylpiperidine-4-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078056674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Benzylpiperidin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidine-4-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the N-Benzylpiperidine Scaffold

An In-Depth Technical Guide to the Synthesis and Properties of 2-(1-Benzylpiperidin-4-yl)acetonitrile

In the landscape of modern medicinal chemistry, the N-benzylpiperidine (N-BP) motif stands out as a privileged scaffold. Its prevalence in numerous approved drugs and clinical candidates stems from its unique combination of structural flexibility and three-dimensional character, which medicinal chemists leverage to fine-tune both the efficacy and physicochemical properties of drug candidates.[1][2] The N-BP moiety often facilitates crucial cation-π interactions with target proteins and serves as a versatile anchor for optimizing stereochemistry to enhance potency and mitigate toxicity.[1][2]

Within this esteemed class of compounds lies this compound (CAS No: 78056-67-4), a versatile chemical intermediate.[3] Its structure combines the foundational N-benzylpiperidine core with a reactive cyanomethyl group. This nitrile functionality is a gateway to diverse chemical transformations; it can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the construction of various heterocyclic systems.[4] This chemical dexterity makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics targeting neurological disorders. For instance, the N-BP core is central to the structure of Donepezil, a leading treatment for Alzheimer's disease, and related structures are explored as sigma receptor modulators for neuropathic pain and as dual-target enzyme inhibitors.[2][5][6]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into a robust synthetic methodology, detail its physicochemical and spectroscopic properties, discuss its applications, and outline critical safety protocols.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 78056-67-4 | [3] |

| Molecular Formula | C₁₄H₁₈N₂ | [3][7] |

| Molecular Weight | 214.31 g/mol | [3][7] |

| Boiling Point | 348.9 °C at 760 mmHg | [3] |

| Density | 1.036 g/cm³ | [3] |

| Flash Point | 147.4 °C | [3] |

| Refractive Index | 1.541 | [3] |

| XLogP3 | 2.2 - 2.75 | [3] |

| Topological Polar Surface Area | 27.03 Ų | [3][7] |

| Hydrogen Bond Acceptor Count | 2 | [3][7] |

| Rotatable Bond Count | 3 | [3][7] |

Proposed Synthesis Methodology: A Rational Approach

While multiple synthetic routes can be envisioned, a highly reliable and scalable pathway involves a two-step sequence starting from the commercially available 1-Benzyl-4-hydroxypiperidine. This strategy hinges on the conversion of the hydroxyl group into a more effective leaving group, followed by a classical nucleophilic substitution with a cyanide anion.

Rationale: The direct displacement of a hydroxyl group is unfavorable due to its poor leaving group ability (as hydroxide, OH⁻). By converting it to a tosylate (-OTs), we create an excellent leaving group. The subsequent Sₙ2 reaction with sodium cyanide provides a clean and efficient method for carbon-carbon bond formation, yielding the desired nitrile.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system based on well-established and high-yielding organic transformations.

Step 1: Synthesis of 1-Benzyl-4-(tosyloxy)piperidine

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-benzyl-4-hydroxypiperidine (10.0 g, 52.3 mmol) and anhydrous pyridine (80 mL).[8]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (11.0 g, 57.7 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture into 400 mL of ice-cold water and stir vigorously for 30 minutes. The product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold diethyl ether to facilitate drying.

-

Purification: Dry the solid under vacuum to yield 1-benzyl-4-(tosyloxy)piperidine. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Synthesis of this compound

-

Setup: In a 250 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve the 1-benzyl-4-(tosyloxy)piperidine (15.0 g, 43.4 mmol) from the previous step in dimethyl sulfoxide (DMSO) (100 mL).

-

Reagent Addition: Add sodium cyanide (NaCN) (3.2 g, 65.1 mmol) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Workup: Cool the mixture to room temperature and pour it into 500 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMSO and salts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for this compound.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.25-7.40 (m, 5H, Ar-H of benzyl group)

-

δ 3.50 (s, 2H, Ar-CH₂ -N)

-

δ 2.85-2.95 (m, 2H, equatorial H on piperidine C2/C6)

-

δ 2.30 (d, 2H, CH₂ -CN)

-

δ 2.00-2.10 (m, 2H, axial H on piperidine C2/C6)

-

δ 1.70-1.85 (m, 3H, piperidine C4-H and equatorial H on C3/C5)

-

δ 1.45-1.60 (m, 2H, axial H on piperidine C3/C5)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 138.0 (quaternary Ar-C)

-

δ 129.5, 128.5, 127.5 (Ar-CH)

-

δ 118.0 (C≡N)

-

δ 63.0 (Ar-C H₂-N)

-

δ 53.0 (piperidine C2/C6)

-

δ 35.0 (piperidine C4)

-

δ 30.0 (piperidine C3/C5)

-

δ 24.0 (C H₂-CN)

-

-

FT-IR (KBr, cm⁻¹):

-

3050-3020 (Ar C-H stretch)

-

2950-2800 (Aliphatic C-H stretch)

-

2245 (C≡N stretch, characteristic sharp peak)

-

1600, 1495, 1450 (Ar C=C stretch)

-

1120 (C-N stretch)

-

-

Mass Spectrometry (EI):

-

Expected [M]⁺ at m/z = 214.15

-

Key fragmentation peak at m/z = 91 (tropylium ion, [C₇H₇]⁺), characteristic of a benzyl group.

-

Applications and Strategic Value in Drug Discovery

The utility of this compound extends beyond its role as a simple building block; it is a strategic starting point for generating libraries of pharmacologically active compounds.

Caption: Chemical transformations and therapeutic applications of the title compound.

-

Access to Carboxylic Acids and Amides: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, (1-benzylpiperidin-4-yl)acetic acid. This acid is a versatile precursor for creating a wide range of amides and esters, allowing for systematic Structure-Activity Relationship (SAR) studies.

-

Synthesis of Ethylamine Derivatives: Catalytic hydrogenation or chemical reduction (e.g., with LiAlH₄) of the nitrile transforms it into a 2-(1-benzylpiperidin-4-yl)ethanamine. This primary amine serves as a crucial anchor point for introducing new functional groups and building more complex molecular architectures, such as those found in ligands for sigma receptors, which are targets for treating neuropathic pain.[5]

-

Foundation for Alzheimer's Disease Research: The N-benzylpiperidine core is a key component of Donepezil, a cornerstone therapy for Alzheimer's disease that functions as an acetylcholinesterase (AChE) inhibitor.[2] This structural similarity makes this compound an attractive starting material for synthesizing novel Donepezil analogues and other potential multi-target ligands aimed at treating this complex neurodegenerative disorder.[6]

Safety, Handling, and Storage

GHS Hazard Information:

-

Hazard Statement: H302: Harmful if swallowed.[3]

-

Precautionary Statement: P264, P270, P301+P312, P330, P501.[3]

Handling:

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a flame-resistant lab coat, and nitrile gloves.

-

Toxicity: As an organic nitrile, this compound should be treated as potentially toxic. Avoid inhalation, ingestion, and skin contact. Nitriles can be metabolized in the body to release cyanide, and exposure may cause delayed symptoms.[9]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is more than a mere chemical; it is a strategic tool for innovation in drug discovery. Its synthesis is achievable through robust and scalable chemical methods, and its physicochemical properties are well-defined. The true value of this compound lies in the versatility of its nitrile group, which opens a gateway to a vast chemical space of potential therapeutic agents, particularly in the challenging field of neuroscience. For researchers and drug development professionals, a comprehensive understanding of this intermediate's synthesis, properties, and potential is crucial for unlocking its full contribution to the next generation of medicines.

References

- PubChem. (n.d.). 2-(1-Benzylpiperidin-1-ium-4-yl)acetonitrile.

- Kasturi Aromatics. (n.d.). Product Identification Synonyms: Benzeneacetonitrile; Benzyl cyanide.

- PubMed Central. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors.

- PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease.

- PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.

- ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF.

- NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-.

- Wikipedia. (n.d.). Benzyl cyanide.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 4-Piperidinol, 1-(phenylmethyl)- [webbook.nist.gov]

- 9. Acetonitrile | 75-05-8 [amp.chemicalbook.com]

physicochemical properties of 2-(1-Benzylpiperidin-4-yl)acetonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Benzylpiperidin-4-yl)acetonitrile

Abstract

This technical guide provides a comprehensive examination of the core (CAS No: 78056-67-4). As a molecule of interest within medicinal chemistry and drug development, a thorough understanding of its properties is paramount for predicting its behavior in biological systems and for guiding formulation strategies. This document moves beyond a simple data sheet, offering detailed, field-proven experimental protocols for the determination of critical parameters including lipophilicity (logP/logD), ionization constant (pKa), and aqueous solubility. By elucidating the causality behind experimental choices and emphasizing self-validating methodologies, this guide serves as a vital resource for researchers, scientists, and drug development professionals engaged in the characterization of this and similar chemical entities.

Introduction

This compound is a substituted piperidine derivative featuring a benzyl group on the piperidine nitrogen and an acetonitrile moiety at the 4-position. This structural framework is common in scaffolds designed for central nervous system targets. The physicochemical properties of such a molecule dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, making their accurate characterization a foundational step in the drug discovery pipeline. Properties such as lipophilicity, ionization state, and solubility are not merely data points; they are critical predictors of a compound's pharmacokinetic and pharmacodynamic behavior. This guide provides both the known and predicted data for this compound and, more importantly, the authoritative methodologies required to determine these properties experimentally.

Core Physicochemical Properties

A summary of the essential identifiers and computed properties for this compound is presented below. It is critical to note that many of these values are computationally predicted and require experimental verification for use in a research and development setting.

| Property | Value | Source |

| CAS Number | 78056-67-4 | |

| Molecular Formula | C₁₄H₁₈N₂ | [1] |

| Molecular Weight | 214.31 g/mol | [1] |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Predicted pKa | 5.74 ± 0.10 (for a structural isomer) | [2] |

| Computed XLogP3-AA | 2.2 | [3] |

| Topological Polar Surface Area (TPSA) | 27.03 Ų (for a structural isomer) | [1] |

Lipophilicity and Ionization State

The interplay between a molecule's lipophilicity and its ionization state governs its ability to cross biological membranes and its solubility in aqueous environments.

Partition and Distribution Coefficients (logP & logD)

The octanol-water partition coefficient (logP) is the fundamental measure of a non-ionizable compound's lipophilicity.[4] However, for an ionizable molecule like this compound, the distribution coefficient (logD) is a more physiologically relevant metric, as it accounts for the pH-dependent equilibrium between the neutral and ionized forms.[5] The computed logP of ~2.2 suggests moderate lipophilicity, a common feature in CNS-active compounds.

High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable method for estimating logP and determining logD by correlating a compound's retention time on a reverse-phase column with that of known standards.[6][7]

Causality: The retention time (t_R) of a compound on a nonpolar stationary phase (e.g., C18) is directly proportional to its lipophilicity. By calibrating the system with compounds of known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established, allowing for the accurate determination of the logP of the test compound.

Step-by-Step Methodology:

-

System Preparation: Utilize an RP-HPLC system equipped with a C18 column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD₇.₄ determination) and an organic modifier like methanol or acetonitrile.[6]

-

Calibration: Prepare a set of 5-7 reference compounds with accurately known logP values that span the expected range of the test compound.

-

Inject each standard individually and record its retention time (t_R) and the column dead time (t₀), often measured using an unretained compound like uracil.

-

Calculate the retention factor (k) for each standard using the formula: k = (t_R - t₀) / t₀.

-

Construct a calibration curve by plotting the known logP values of the standards against their corresponding calculated log k values. A linear regression of this plot yields a calibration equation (e.g., logP = m(log k) + c).[6]

-

Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

-

Calculation: Measure the retention time (t_R) of the test compound, calculate its log k, and use the linear regression equation from the calibration curve to determine its logP or logD value.

Caption: Workflow for logD determination using HPLC.

Acidity Constant (pKa)

The pKa value is essential for understanding a drug's behavior in different pH environments of the body, such as the stomach (pH 1.5-3.5) and the small intestine (pH 6.0-7.5).[8] For this compound, the tertiary amine of the piperidine ring is basic and will be protonated at physiological pH, significantly impacting its solubility and receptor interactions.

Potentiometric titration is a highly accurate and reliable "gold standard" method for determining pKa values.[9][10]

Causality: This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The point of maximum inflection on the resulting titration curve corresponds to the pH at which the compound is 50% ionized, which, by definition, is its pKa.[9][11]

Step-by-Step Methodology:

-

Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation: Accurately prepare a solution of the compound (e.g., 1 mM) in water or a suitable co-solvent system if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C or 37°C). Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Acidification: For a basic compound, first titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure the compound is fully protonated.

-

Titration: Titrate the acidic solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[11] Continue until a high pH (e.g., pH 12) is reached.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. This can be done graphically (first or second derivative plot) or using specialized software.

-

Validation: Perform a minimum of three replicate titrations to ensure reproducibility and calculate the average pKa and standard deviation.[9][11]

Caption: Relationship between pH, pKa, and ionization state.

Solubility Profile

Aqueous solubility is a critical determinant of oral bioavailability. Poor solubility can lead to low absorption and is a major challenge in drug formulation. It's important to distinguish between thermodynamic and kinetic solubility.[8] Thermodynamic solubility is the true equilibrium value, while kinetic solubility is often measured in high-throughput screens and can be higher due to the formation of supersaturated solutions.[8]

The shake-flask method, developed by Higuchi and Connors, is the benchmark for determining thermodynamic solubility.[12]

Causality: This method ensures that a true equilibrium is reached between the undissolved solid compound and the compound in solution. By measuring the concentration of the saturated supernatant, the maximum solubility under the specified conditions is determined.

Step-by-Step Methodology:

-

Media Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions, as per BCS guidelines).[13]

-

Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the prepared buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37 ± 1 °C) for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.[13] The concentration of the solution should be measured at different time points (e.g., 24, 48, 72 hours) to confirm that a plateau has been reached.[13]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Concentration Analysis: Accurately determine the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Validation: The presence of remaining solid material in the vial after the experiment must be confirmed to ensure that the initial amount was indeed in excess.

Caption: Workflow for the Shake-Flask solubility method.

Thermal and Spectroscopic Characterization

Melting Point

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A pure compound typically exhibits a sharp melting point range (0.5-1.0°C), whereas impurities will depress and broaden this range.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry compound into a glass capillary tube, tapping gently to pack the sample to a height of about 3 mm.[14]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp).[15]

-

Approximate Determination: Heat the apparatus rapidly to get a rough estimate of the melting point. Allow the apparatus to cool.

-

Accurate Determination: For the formal measurement, heat the apparatus slowly, at a rate of about 1-2°C per minute, as the temperature approaches the estimated melting point.[14]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[14][15]

Predicted Spectroscopic Profile

Structural confirmation relies on spectroscopic analysis. While experimental spectra are not publicly available, the expected features can be reliably predicted based on the known structure.[16]

| ¹H-NMR Spectroscopy (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| 7.2 - 7.4 | Phenyl protons (multiplet, 5H) |

| ~ 3.5 | Benzylic protons (-CH₂-Ph) (singlet, 2H) |

| 2.5 - 3.0 | Piperidine protons adjacent to N (multiplet) |

| ~ 2.4 | Acetonitrile methylene protons (-CH₂-CN) (doublet) |

| 1.5 - 2.0 | Remaining piperidine protons (multiplets) |

| ¹³C-NMR Spectroscopy (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary phenyl carbon |

| 127 - 130 | Phenyl carbons |

| ~ 118 | Nitrile carbon (-C≡N) |

| ~ 63 | Benzylic carbon (-CH₂-Ph) |

| 50 - 55 | Piperidine carbons adjacent to N |

| 30 - 40 | Other piperidine carbons |

| ~ 25 | Acetonitrile methylene carbon (-CH₂-CN) |

| Infrared (IR) Spectroscopy (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3030 - 3080 | Aromatic C-H stretch |

| 2850 - 2950 | Aliphatic C-H stretch |

| ~ 2250 | Nitrile (C≡N) stretch (a key diagnostic peak) |

| 1450 - 1600 | Aromatic C=C stretches |

| Mass Spectrometry (MS) (Predicted) | |

| m/z | Assignment |

| 214 | Molecular Ion [M]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ (from benzylic cleavage) |

| 123 | [M - C₇H₇]⁺ fragment |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its structural components: the piperidine nucleus and the acetonitrile functional group. The related isomer 2-(1-Benzylpiperidin-3-yl)acetonitrile is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] Acetonitrile itself is flammable and toxic.[17][18][19]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[1]

Conclusion

The position it as a molecule with characteristics suitable for potential CNS applications. Its moderate lipophilicity and basic center are key features that will govern its biological activity. This guide has provided a framework for its characterization, emphasizing that while computational predictions are valuable for initial assessment, rigorous experimental determination via the protocols detailed herein is non-negotiable for advancing any compound in the drug development process. The application of these robust methodologies will ensure the generation of high-quality, reliable data essential for informed decision-making.

References

- Melting point determination. (n.d.). University of Calgary.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- Trajković, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis.

- How To Determine Melting Point Of Organic Compounds? (2025, January 30). Chemistry For Everyone.

- Melting Point Determination Lab Protocol. (n.d.). Studylib.

- A Researcher's Guide to Validating Experimental logP with Computational Models. (n.d.). Benchchem.

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Determination of Melting Point. (n.d.). Clarion University.

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry, Enamine.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.

- solubility experimental methods.pptx. (n.d.). SlideShare.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). World Health Organization.

- A systematic review of various pKa determination techniques. (2023). International Journal of Pharmaceutics.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Development of Methods for the Determination of pKa Values. (2013, August 8). PMC - NIH.

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing.

- 2-(1-Benzylpiperidin-3-yl)acetonitrile. (n.d.). ChemScene.

- LogD. (2019, January 12). Cambridge MedChem Consulting.

- 1-benzylpiperidine-4-acetonitrile Product Description. (n.d.). ChemicalBook.

- 2-(4-benzylpiperidino)acetonitrile Product Description. (n.d.). ChemicalBook.

- An In-depth Technical Guide on the Chemical Properties of 2-(1-Benzylpiperidin-4-yl)ethanol. (n.d.). Benchchem.

- 2-(1-Benzylpiperidin-1-ium-4-yl)acetonitrile. (n.d.). PubChem.

- Acetonitrile - SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET Acetonitrile. (2018, August 10). Honeywell.

- This compound. (n.d.). Sigma-Aldrich.

- Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023, August 27). ResearchGate.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 25842-31-3 CAS MSDS (2-(4-benzylpiperidino)acetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-(1-Benzylpiperidin-1-ium-4-yl)acetonitrile | C14H19N2+ | CID 8029884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. longdom.org [longdom.org]

- 8. pharmatutor.org [pharmatutor.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. youtube.com [youtube.com]

- 15. studylib.net [studylib.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. agilent.com [agilent.com]

- 18. ssi.shimadzu.com [ssi.shimadzu.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(1-Benzyl-4-piperidyl)acetonitrile (CAS 78056-67-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical compound with CAS number 78056-67-4, identified as 2-(1-Benzyl-4-piperidyl)acetonitrile. Given the nature of this compound as a research chemical, this document synthesizes available data with established scientific principles to offer a robust framework for its characterization and potential applications in drug discovery and development.

Core Compound Identification and Physicochemical Properties

2-(1-Benzyl-4-piperidyl)acetonitrile is a piperidine derivative, a structural motif of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] The core characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 78056-67-4 | [3][4][5][6][7] |

| Chemical Name | 2-(1-Benzyl-4-piperidyl)acetonitrile | [3][4] |

| Synonyms | 1-benzylpiperidine-4-acetonitrile, 4-Piperidineacetonitrile,1-(phenylmethyl)- | [5][7] |

| Molecular Formula | C14H18N2 | [3] |

| Molecular Weight | 214.31 g/mol | [3] |

| Purity | ≥95% | [3] |

Structural Elucidation and the Significance of the Piperidine Scaffold

The molecular structure of 2-(1-Benzyl-4-piperidyl)acetonitrile comprises a central piperidine ring N-substituted with a benzyl group and C-substituted at the 4-position with an acetonitrile moiety.

The piperidine ring is a saturated heterocycle that is a common scaffold in many FDA-approved drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and interactions with biological targets.[1][2] The benzyl group adds lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets.[2] The acetonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, offering a handle for further chemical modifications.

A Proposed Framework for Synthesis and Characterization

For a novel compound like 2-(1-Benzyl-4-piperidyl)acetonitrile, a rigorous and well-documented characterization workflow is paramount. The following outlines a standard, field-proven approach that a researcher would undertake.

Retrosynthetic Analysis and Proposed Synthesis

A plausible synthetic route to 2-(1-Benzyl-4-piperidyl)acetonitrile could start from commercially available 1-benzyl-4-piperidone.

Caption: A proposed two-step synthesis of 2-(1-Benzyl-4-piperidyl)acetonitrile.

Step-by-Step Protocol:

-

Horner-Wadsworth-Emmons Reaction: To a solution of diethyl cyanomethylphosphonate in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (60% dispersion in mineral oil). Stir the mixture for 30 minutes, then add a solution of 1-benzyl-4-piperidone in THF dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1-benzyl-4-(cyanomethylene)piperidine, is then purified by column chromatography.

-

Catalytic Hydrogenation: The purified intermediate is dissolved in methanol, and a catalytic amount of palladium on carbon (10 wt. %) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously for 8-12 hours at room temperature. The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated to yield the final product, 2-(1-Benzyl-4-piperidyl)acetonitrile.

Comprehensive Analytical Characterization Workflow

The identity and purity of the synthesized compound must be unequivocally established through a battery of analytical techniques.

Caption: A standard workflow for the analytical characterization of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of the molecule.[8][9] DEPT (Distortionless Enhancement by Polarization Transfer) experiments would differentiate between CH, CH₂, and CH₃ groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of the molecule, which in turn confirms its elemental composition.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups. A characteristic peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹.[10][11]

-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are the gold standard for assessing the purity of the final compound.

Potential Applications in Drug Discovery and Development

While no specific biological activity has been reported for 2-(1-Benzyl-4-piperidyl)acetonitrile, its structural motifs suggest several potential avenues for investigation in drug discovery.

-

Scaffold for Library Synthesis: The compound is an ideal starting point for creating a library of related molecules. The benzyl group can be replaced with other aromatic or heterocyclic systems to explore structure-activity relationships (SAR). The nitrile group can be elaborated into other functionalities, such as amides, tetrazoles, or carboxylic acids, which are common in bioactive molecules.

-

Fragment-Based Drug Discovery (FBDD): The piperidine core itself can be considered a valuable fragment for FBDD campaigns targeting a wide range of protein classes.[12]

-

Central Nervous System (CNS) Agents: Many piperidine-containing compounds exhibit CNS activity. The lipophilic nature of the benzyl group may facilitate crossing the blood-brain barrier.

Safety, Handling, and Storage

As a research chemical, 2-(1-Benzyl-4-piperidyl)acetonitrile should be handled with appropriate care in a laboratory setting.

Globally Harmonized System (GHS) Classification:

-

Pictograms: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

2-(1-Benzyl-4-piperidyl)acetonitrile (CAS 78056-67-4) is a chemical compound with a structure that is highly relevant to the field of medicinal chemistry. While specific experimental data for this molecule is limited, this guide provides a comprehensive framework for its synthesis, characterization, and potential exploration in drug discovery programs. By applying the established methodologies outlined herein, researchers can effectively evaluate this and similar compounds for their therapeutic potential.

References

- Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

- Ivy Fine Chemicals. 4-Piperidineacetonitrile,1-(phenylmethyl)- [CAS: 78056-67-4]. [Link]

- PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

- Zancan, P., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]

Sources

- 1. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 78056-67-4 2-(1-Benzyl-4-piperidyl)acetonitrile AKSci Y4082 [aksci.com]

- 4. 78056-67-4|2-(1-Benzyl-4-piperidyl)acetonitrile|BLD Pharm [bldpharm.com]

- 5. 1-benzylpiperidine-4-acetonitrile | 78056-67-4 [chemicalbook.com]

- 6. 78056-67-4 CAS MSDS (1-benzylpiperidine-4-acetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. ivychem.com [ivychem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. lehigh.edu [lehigh.edu]

- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. Answered: Question 4: Below are the spectral data (IR, MS, 1H NMR, and 13C NMR) for an unknown organic compound. Examine the data carefully and answer the questions that… | bartleby [bartleby.com]

- 12. Fragment-based drug discovery and its application to challenging drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1-Benzylpiperidin-4-yl)acetonitrile: Synthesis, Characterization, and Applications in Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of 2-(1-benzylpiperidin-4-yl)acetonitrile, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical properties, outlines robust and reproducible synthetic protocols, and provides an in-depth analysis of its characterization using modern analytical techniques. Furthermore, this guide explores its significant role as a precursor in the development of active pharmaceutical ingredients (APIs), with a particular focus on its connection to the non-steroidal anti-inflammatory drug (NSAID) Zaltoprofen. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking a thorough understanding of this versatile building block.

Introduction: The Strategic Importance of the Benzylpiperidine Moiety

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties, including enhanced binding to target proteins and improved metabolic stability. This compound leverages this valuable motif, combining it with a reactive nitrile group that serves as a versatile handle for further chemical transformations. This unique combination makes it a highly sought-after intermediate for the synthesis of complex molecular architectures, particularly in the realm of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for the development of robust analytical methods.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₈N₂ | Calculated |

| Molecular Weight | 214.31 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Predicted |

| Melting Point | Not widely reported, expected to be a low-melting solid | Predicted |

| Boiling Point | > 300 °C at 760 mmHg (Predicted) | Predicted |

| Solubility | Soluble in most organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol) | Predicted |

| pKa | ~8.5-9.5 (Predicted for the piperidine nitrogen) | Predicted |

Synthesis of this compound: Protocols and Mechanistic Insights

Several synthetic routes can be envisioned for the preparation of this compound. Below, we detail two of the most practical and scalable approaches, providing step-by-step protocols and discussing the underlying reaction mechanisms.

Method 1: N-Benzylation of 4-Piperidineacetonitrile

This is a direct and efficient two-step approach starting from commercially available 4-piperidone. The first step involves the synthesis of the 4-piperidineacetonitrile intermediate, followed by N-benzylation.

Workflow for Method 1

The Lynchpin of Neuro-Targeted Drug Discovery: A Technical Guide to the Role of 2-(1-Benzylpiperidin-4-yl)acetonitrile

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, serving as a fertile starting point for the design of novel therapeutics. The N-benzylpiperidine motif is a quintessential example of such a scaffold, demonstrating remarkable versatility and a consistent presence in a multitude of approved drugs and clinical candidates targeting the central nervous system (CNS).[1] Its structural flexibility and the ability of the benzyl group to engage in crucial cation-π interactions with protein targets make it an invaluable tool for medicinal chemists.[1][2]

This technical guide delves into the core of this privileged structure's utility by focusing on a key, versatile intermediate: 2-(1-Benzylpiperidin-4-yl)acetonitrile . While not typically an active pharmaceutical ingredient itself, this molecule represents a critical nexus in the synthesis of a diverse array of potent, biologically active compounds. Its true value lies in the strategic placement of the acetonitrile functional group on the well-established N-benzylpiperidine core. The nitrile is a uniquely versatile chemical handle, amenable to a wide range of transformations—reduction to a primary amine, hydrolysis to a carboxylic acid, or conversion into various heterocycles—thereby unlocking access to a vast chemical space.

This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, applications, and strategic importance of this compound. We will explore its role in the development of ligands for critical CNS targets, including sigma (σ) receptors, opioid (μ) receptors, and acetylcholinesterase (AChE), supported by detailed experimental protocols and mechanistic insights.

The Core Intermediate: Structure and Synthesis

The strategic utility of this compound stems from its hybrid structure, which combines the target-binding features of the N-benzylpiperidine core with the synthetic versatility of the nitrile group.

Caption: Chemical structure of this compound.

The synthesis of this key intermediate is efficiently achieved from the readily available starting material, 1-benzyl-4-piperidone. A robust and highly common synthetic route involves a two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination followed by catalytic reduction.

-

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction. The HWE reaction is a powerful method for forming carbon-carbon double bonds with high stereoselectivity.[3] In this step, 1-benzyl-4-piperidone is reacted with a phosphonate-stabilized carbanion generated from diethyl (cyanomethyl)phosphonate. This reaction reliably produces the unsaturated intermediate, 2-(1-benzylpiperidin-4-ylidene)acetonitrile.[4]

-

Step 2: Catalytic Reduction. The exocyclic double bond of the ylidene intermediate is then reduced to a single bond. This is typically accomplished via catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This reduction step is analogous to a key transformation in the industrial synthesis of the Alzheimer's drug, Donepezil.[5][6]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis based on established Horner-Wadsworth-Emmons and catalytic reduction methodologies.[7][5]

Part A: Synthesis of 2-(1-benzylpiperidin-4-ylidene)acetonitrile

-

Materials: 1-benzyl-4-piperidone, Diethyl (cyanomethyl)phosphonate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add sodium hydride (1.2 eq.) suspended in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of diethyl (cyanomethyl)phosphonate (1.1 eq.) in anhydrous THF dropwise to the NaH suspension over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

-

Cool the resulting solution back to 0 °C and add a solution of 1-benzyl-4-piperidone (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-(1-benzylpiperidin-4-ylidene)acetonitrile.

-

Part B: Synthesis of this compound

-

Materials: 2-(1-benzylpiperidin-4-ylidene)acetonitrile, Palladium on carbon (10 wt. % Pd), Methanol, Hydrogen gas supply.

-

Procedure:

-

Dissolve the 2-(1-benzylpiperidin-4-ylidene)acetonitrile (1.0 eq.) from Part A in methanol in a suitable hydrogenation vessel.

-

Carefully add Pd/C catalyst (typically 5-10 mol %) to the solution.

-

Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or as appropriate for the equipment) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified if necessary.

-

Applications in Medicinal Chemistry: A Gateway to Diverse CNS Targets

The true power of this compound is realized in its elaboration into high-affinity ligands for a variety of critical biological targets. The nitrile group serves as a key point of divergence for creating extensive libraries of compounds.

Sigma (σ) Receptor Ligands

Sigma receptors, comprising σ₁ and σ₂ subtypes, are unique intracellular chaperone proteins implicated in a host of neurological and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative diseases, as well as in cancer cell proliferation.[8] The N-benzylpiperidine scaffold is a well-established pharmacophore for high-affinity sigma receptor ligands.[9]

Derivatives of this compound are ideal precursors for potent sigma receptor modulators. For example, reduction of the nitrile to a primary amine yields a 2-(1-benzylpiperidin-4-yl)ethanamine core. This amino group can then be acylated or alkylated to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity.

Caption: Simplified signaling role of the sigma-1 (σ₁) receptor chaperone.

The table below summarizes the binding affinities of several N-benzylpiperidine derivatives, illustrating the scaffold's high affinity for sigma receptors.

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

| Haloperidol | σ₁ / σ₂ | 6.34 | [10] |

| 2-IBP | σ₁ / σ₂ | 1.6 | [10] |

| 4-IBP | σ₁ / σ₂ | 4.09 | [10] |

| Compound 5 | σ₁ | 1.45 | [11] |

| Compound 3 | σ₁ | 2.97 | [11] |

| (2-IBP: 2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide; 4-IBP: 4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide; Compounds 3 & 5 are 2-{[2-(1-benzylpiperidin-4-yl)alkyl]amino}pyridine derivatives) |

Opioid Receptor (μ) Modulators for Advanced Analgesia

The benzylpiperidine core is famously a component of fentanyl and its highly potent μ-opioid receptor (MOR) agonist analogs.[2] While effective, traditional opioids are plagued by severe side effects, including respiratory depression and high abuse potential. A leading-edge strategy in pain research is the development of dual-acting ligands that modulate both the MOR and the σ₁ receptor.[6] It is hypothesized that σ₁ receptor antagonism can mitigate some of the adverse effects of MOR agonism while potentially enhancing analgesia.[12]

The this compound intermediate provides a direct synthetic route to these next-generation analgesics. The nitrile can be hydrolyzed to a carboxylic acid, which is then coupled with various amines, or reduced to an amine that is subsequently functionalized, allowing for the precise tuning of activity at both MOR and σ₁R targets. A recent study described benzylpiperidine derivatives with dual MOR/σ₁R activity, demonstrating potent antinociceptive effects with a reduced side-effect profile compared to traditional opioids.[6]

| Compound | MOR Affinity (Ki, nM) | σ₁R Affinity (Ki, nM) | Analgesic Effect (ED₅₀, mg/kg) | Reference |

| 52 | 56.4 | 11.0 | 4.04 (abdominal contraction) | [6] |

| Oxycodone | - | - | - | [6] |

| (Compound 52 is a novel benzylpiperidine derivative) |

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Donepezil is a cornerstone therapy for Alzheimer's disease, functioning as a potent and selective inhibitor of acetylcholinesterase (AChE).[13] The structure of Donepezil prominently features an N-benzylpiperidine moiety linked to a dimethoxyindanone fragment.[13] The synthesis of Donepezil and its analogs often proceeds through an unsaturated precursor, 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-1H-inden-1-one, which is structurally analogous to the ylidene intermediate in the synthesis of our core topic molecule.[5][6][14]

This highlights the utility of the 2-(1-benzylpiperidin-4-ylidene)acetonitrile intermediate as a building block for creating libraries of Donepezil-like compounds. By replacing the nitrile with other functionalities or by using it as a handle to attach different pharmacophores, medicinal chemists can explore new AChE inhibitors or develop multi-target-directed ligands aimed at both AChE and other pathological targets in Alzheimer's disease, such as β-secretase (BACE-1).[6]

Key Experimental Protocol: Radioligand Binding Assay

To assess the affinity of newly synthesized compounds for a specific target, the radioligand binding assay is the gold standard. The following is a generalized protocol for determining the binding affinity of a test compound for the σ₁ receptor.

-

Objective: To determine the inhibition constant (Ki) of a test compound for the σ₁ receptor.

-

Materials:

-

Cell membranes prepared from cells expressing the human σ₁ receptor.

-

Radioligand: Typically [³H]-(+)-pentazocine.

-

Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM).

-

Test compounds (e.g., derivatives of this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess haloperidol), and competitor binding (radioligand + varying concentrations of test compound).

-

Incubation: Add the cell membrane preparation, the radioligand (at a concentration near its Kd), and either buffer, haloperidol, or the test compound to the appropriate wells.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: General workflow for a radioligand binding assay.

Conclusion

This compound stands as a testament to the power of strategic intermediate design in medicinal chemistry. It is more than just a chemical; it is a versatile platform that leverages the privileged nature of the N-benzylpiperidine scaffold. The nitrile functionality acts as a synthetic linchpin, enabling the divergent synthesis of a wide array of complex molecules. From next-generation analgesics with improved safety profiles to potent ligands for challenging CNS targets like sigma receptors and novel inhibitors for Alzheimer's disease, the derivatives of this core intermediate are at the forefront of neurological drug discovery. For any researcher or organization focused on CNS therapeutics, a deep understanding of the synthesis and application of this compound is not just beneficial—it is essential for innovation and success.

References

- Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]

- Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999–2004. [Link]

- Alavijeh, M. S., et al. (2020). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 8, 580. [Link]

- Bautista-Aguilera, Ó. M., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(11), 3333. [Link]

- PubChem. (n.d.). This compound. [Link]

- Royal Society of Chemistry. (2021). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry. [Link]

- Royal Society of Chemistry. (2013). Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. RSC Advances. [Link]

- Li, Z.-Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]

- Zhang, J., et al. (2022). Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand. Bioorganic & Medicinal Chemistry, 65, 128711. [Link]

- Abdel-Raziq, A. M., et al. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. Future Medicinal Chemistry, 13(13), 1187-1211. [Link]

- John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022–3027. [Link]

- John, C. S., et al. (1998). Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors. Nuclear Medicine and Biology, 25(3), 189–194. [Link]

- McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.

- PubChem. (n.d.). 2-(1-benzylpiperidin-4-ylidene)acetonitrile. [Link]

- Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]

- Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]

- ResearchGate. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. [Link]

- OUCI. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. [Link]

- National Institutes of Health. (2023). Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes. [Link]

- Ananthan, S., et al. (2001). Piperazinyl Benzamidines: Synthesis and Affinity for the Delta Opioid Receptor. Bioorganic & Medicinal Chemistry Letters, 11(13), 1741-1743. [Link]

- Cenmed Enterprises. (n.d.). 2-(1-Benzylpiperidin-4-ylidene)acetonitrile. [Link]

Sources

- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. PubChemLite - 2-(1-benzylpiperidin-4-ylidene)acetonitrile (C14H16N2) [pubchemlite.lcsb.uni.lu]

- 5. scispace.com [scispace.com]

- 6. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TR-B131158 - 2-1-benzylpiperidin-4-ylacetonitrile | 78056-… [cymitquimica.com]

The Emergence of a Key Synthetic Intermediate: A Technical Guide to 2-(1-Benzylpiperidin-4-yl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(1-Benzylpiperidin-4-yl)acetonitrile, a pivotal intermediate in the development of novel therapeutics. This document delves into the seminal patent literature that first disclosed the compound, outlines detailed synthetic protocols with mechanistic insights, and explores its critical role in the synthesis of the experimental antidepressant, bazinaprine. Intended for researchers, scientists, and professionals in drug development, this guide consolidates key technical data, experimental procedures, and the scientific rationale behind the synthesis of this important chemical entity.

Introduction: The Significance of the N-Benzylpiperidine Moiety

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with various biological targets. Its presence in a molecule can influence solubility, metabolic stability, and receptor binding affinity. This compound (Figure 1) is a notable example of a molecule featuring this core structure, serving not as an end-product therapeutic itself, but as a crucial building block in the synthesis of more complex, pharmacologically active compounds. Its discovery and development are intrinsically linked to the quest for new treatments for central nervous system disorders.

Caption: Synthetic pathway via catalytic hydrogenation.

Experimental Protocol:

-

Preparation of Precursor: The starting material, 2-(1-benzylpiperidin-4-ylidene)acetonitrile, can be prepared by a Knoevenagel condensation between 1-benzyl-4-piperidone and a suitable acetonitrile derivative.

-

Hydrogenation Reaction: Dissolve 2-(1-benzylpiperidin-4-ylidene)acetonitrile (1.0 eq) in a suitable solvent, typically a lower alcohol such as ethanol or methanol. Add a catalytic amount of a hydrogenation catalyst, for example, 10% palladium on carbon (Pd/C) or platinum dioxide (PtO₂).

-

Hydrogen Atmosphere: Subject the reaction mixture to a hydrogen atmosphere (typically 1-4 atm) in a Parr shaker or a similar hydrogenation apparatus.

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product is often of high purity and may be used directly in the next step. If necessary, further purification can be achieved by vacuum distillation or column chromatography.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and cost-effective catalyst for the reduction of carbon-carbon double bonds. Platinum catalysts can also be used and may offer different selectivity profiles in more complex molecules.

-

Solvent: Alcohols are excellent solvents for catalytic hydrogenation as they readily dissolve the substrate and do not poison the catalyst.

-

Hydrogen Pressure: While atmospheric pressure is often sufficient, slightly elevated pressures can increase the reaction rate.

Role as a Key Intermediate in Bazinaprine Synthesis

The primary significance of this compound lies in its role as a precursor to bazinaprine. The synthesis of bazinaprine, as outlined in the Sanofi patent, involves the conversion of the nitrile group of this compound into a more reactive functional group that can then be used to construct the final pyridazine heterocycle.

Synthetic Transformation to Bazinaprine:

Caption: Role of the intermediate in bazinaprine synthesis.

The synthesis typically proceeds by reduction of the nitrile to the corresponding primary amine, 2-(1-benzylpiperidin-4-yl)ethanamine. This amine then serves as a nucleophile in a condensation reaction with a suitably substituted pyridazine precursor to form the final bazinaprine molecule.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and representative spectroscopic data for this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₈N₂ |

| Molecular Weight | 214.31 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~145-150 °C at 0.5 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.25-7.40 (m, 5H), 3.55 (s, 2H), 2.90 (d, J=11.6 Hz, 2H), 2.35 (d, J=6.8 Hz, 2H), 2.05 (t, J=11.6 Hz, 2H), 1.75-1.90 (m, 1H), 1.60-1.75 (m, 2H), 1.40-1.55 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 138.0, 129.2, 128.4, 127.2, 118.9, 63.2, 53.0, 35.1, 31.0, 23.9 |

| IR (neat, cm⁻¹) ν | 3062, 3028, 2927, 2854, 2806, 2246 (C≡N), 1494, 1453, 1350, 1118, 738, 698 |

Conclusion

This compound stands as a testament to the importance of strategic intermediate design in pharmaceutical research and development. Its discovery by Sanofi scientists was a critical enabling step in the synthesis of the novel antidepressant candidate, bazinaprine. The synthetic routes to this compound are robust and well-characterized, offering researchers reliable methods for its preparation. As the N-benzylpiperidine motif continues to be a valuable component in the design of new therapeutic agents, a thorough understanding of the history, synthesis, and properties of key intermediates like this compound remains essential for the advancement of medicinal chemistry.

References

- Kan, J.-P., Steinberg, R., & Mounier, S. (1985). Novel 3-amino-6-phenylpyridazine derivatives, their preparation and their application as drugs. European Patent No. EP0137471A2.

- PubChem Compound Summary for CID 8029884, 2-(1-Benzylpiperidin-1-ium-4-yl)acetonitrile. National Center for Biotechnology Information.

- Kan, J. P., Steinberg, R., Mouget-Goniot, C., Worms, P., & Bizière, K. (1987). SR 95191, a selective inhibitor of type A monoamine oxidase with dopaminergic properties. II. Biochemical characterization of monoamine oxidase inhibition. The Journal of Pharmacology and Experimental Therapeutics, 240(1), 251–258.

- Wikipedia contributors. (2023, December 2). Bazinaprine. In Wikipedia, The Free Encyclopedia.

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2-(1-Benzylpiperidin-4-yl)acetonitrile

Introduction: The Significance of the N-Benzylpiperidine Scaffold

In the landscape of modern medicinal chemistry, the N-benzylpiperidine motif stands out as a privileged scaffold, consistently appearing in a multitude of clinically significant therapeutic agents.[1][2] Its inherent structural features, including a three-dimensional conformation and the capacity for crucial cation-π interactions with biological targets, render it a versatile building block in drug discovery.[2] The N-benzylpiperidine core is a key component of approved drugs like Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, highlighting its importance in targeting central nervous system (CNS) disorders.[1] This guide focuses on a specific, yet highly promising derivative, 2-(1-Benzylpiperidin-4-yl)acetonitrile, and explores its potential as a pivotal intermediate in the synthesis of novel therapeutics for a range of challenging diseases. While direct biological activity of this compound is not extensively documented, its true value lies in the reactive nitrile group, which serves as a versatile chemical handle for the elaboration into more complex and potent molecules.

Core Compound Profile: this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2099-56-1[3] |

| Molecular Formula | C14H18N2[4] |

| Molecular Weight | 214.31 g/mol |

| Canonical SMILES | C1CN(CCC1CC#N)CC2=CC=CC=C2[4] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile.[5][6] |

Potential Research Application 1: Development of Novel Therapeutics for Neurodegenerative Diseases

The prevalence of the N-benzylpiperidine moiety in drugs targeting neurodegenerative diseases, particularly Alzheimer's disease, underscores the potential of this compound as a starting material for novel therapeutic agents.[1]

Acetylcholinesterase (AChE) Inhibitors

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline.[7] Acetylcholinesterase inhibitors (AChEIs) are a primary class of drugs used to manage the symptoms of Alzheimer's disease by preventing the breakdown of acetylcholine.[7] The N-benzylpiperidine scaffold is a key pharmacophore in Donepezil, a potent and selective AChE inhibitor.[1] Research has shown that derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine can be exceptionally potent AChE inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[8][9]

The nitrile group of this compound can be readily transformed into a variety of functional groups, such as primary amines or carboxylic acids, which can then be further derivatized to generate novel AChE inhibitors. For instance, reduction of the nitrile to a primary amine would provide a key intermediate for the synthesis of analogues of known AChE inhibitors.[8]

Illustrative Synthetic Workflow: From this compound to a Potential AChE Inhibitor

Caption: A potential synthetic route to AChE inhibitors.

Multi-Target-Directed Ligands for Alzheimer's Disease

Given the multifactorial nature of Alzheimer's disease, there is a growing interest in developing multi-target-directed ligands (MTDLs) that can modulate several key pathological pathways simultaneously.[10] The N-benzylpiperidine scaffold has been successfully incorporated into MTDLs that exhibit dual inhibition of both histone deacetylases (HDACs) and AChE.[10] Such compounds have also shown antioxidant, metal-chelating, and anti-amyloid-beta (Aβ) aggregation properties.[1] The versatility of this compound makes it an attractive starting point for the synthesis of such MTDLs.

Potential Research Application 2: Probing the Sigma Receptor System

Sigma receptors (σRs), classified into σ1 and σ2 subtypes, are recognized as important targets for the development of therapeutics for various neurological disorders, including neuropathic pain.[11] Derivatives of the structurally related 2-(1-benzylpiperidin-4-yl)ethanol have demonstrated significant affinity for sigma receptors.[12] This suggests that the N-benzylpiperidine core is a suitable scaffold for designing sigma receptor ligands.

By modifying the acetonitrile group of this compound, researchers can synthesize a library of compounds to probe the structure-activity relationships of sigma receptor binding. For example, hydrolysis of the nitrile to a carboxylic acid, followed by amidation with various amines, could yield a diverse set of molecules for screening.

Signaling Pathway of a Sigma-1 Receptor Agonist

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 549-18-8(Amitriptyline hydrochloride) | Kuujia.com [kuujia.com]